molecular formula C11H20N2O2 B164266 5-Boc-hexahydropyrrolo[3,4-b]pyrrole CAS No. 132414-81-4

5-Boc-hexahydropyrrolo[3,4-b]pyrrole

Cat. No.: B164266
CAS No.: 132414-81-4
M. Wt: 212.29 g/mol
InChI Key: NYGXZCRPVBPJTA-UHFFFAOYSA-N
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Description

Significance of Fused Bicyclic Nitrogen-Containing Heterocycles in Drug Discovery

Fused bicyclic nitrogen-containing heterocycles are a cornerstone of drug discovery and development. mdpi.com An analysis of FDA databases reveals that approximately 60% of unique small-molecule drugs contain a nitrogen-based heterocycle. nih.govrsc.org These structural motifs are prevalent in a vast number of biologically active natural products, particularly alkaloids, and their synthetic derivatives are mainstays in marketed pharmaceuticals. nih.govrsc.org

The significance of these scaffolds can be attributed to several key factors:

Structural Complexity and Diversity: The fusion of two rings creates a three-dimensional architecture that can effectively mimic the shapes of endogenous ligands and fit into the binding sites of biological targets like proteins and enzymes. The inherent structural variety in these heterocycles allows for extensive customization to create targeted medications. nih.gov

Biological Interactions: The presence of nitrogen atoms is crucial. They can act as hydrogen bond acceptors or donors, facilitating strong and specific interactions with biological macromolecules such as DNA and proteins. nih.govrsc.org This bonding capability is a primary reason for the anti-cancer activities of many N-based heterocyclic agents. nih.govrsc.org

Physicochemical Properties: Heterocyclic moieties can modulate critical drug-like properties, including solubility, lipophilicity, polarity, and metabolic stability, which are essential for a compound's pharmacokinetic and pharmacodynamic profile. nih.gov

Therapeutic Versatility: These scaffolds are found in drugs across a wide array of therapeutic areas. nih.gov For instance, quinoline (B57606) is the primary component of antimalarial drugs like chloroquine. Derivatives of fused nitrogen heterocycles have shown promise as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents. nih.govalliedacademies.org

The continuous investigation into fused nitrogen heterocycles is driven by the urgent need for novel and more precise therapeutic agents to combat challenges like cancer and antimicrobial resistance. nih.gov

Overview of the Pyrrolo[3,4-b]pyrrole Core Structure within Bioactive Natural Products and Synthetic Compounds

The pyrrole (B145914) ring is one of the most explored heterocycles in drug discovery, serving as a key structural motif in numerous natural products and commercially successful pharmaceuticals. nih.govresearchgate.net While simple pyrrole itself is of minimal natural significance, its derivatives are pivotal biorelevant compounds found in porphyrins (e.g., heme), bile pigments, and vitamin B12. alliedacademies.orgresearchgate.net The fusion of two pyrrole rings to form the pyrrolo[3,4-b]pyrrole core creates a bicyclic system with distinct chemical properties and biological potential.

While not as widely documented in nature as some other fused systems, the pyrrolo[3,4-b]pyrrole scaffold and its isomers are of significant interest in synthetic chemistry. Research has focused on developing novel synthetic routes to access this core structure. nih.gov For example, an unprecedented synthesis of hexahydropyrrolo[3,4-b]pyrrole-fused quinolines has been achieved through a sequential [3 + 2] cycloaddition reaction followed by intramolecular lactamization. rsc.org

Derivatives of the broader pyrrolopyrrole family have demonstrated diverse pharmacological profiles, including potential antimicrobial, anticancer, and neurological effects. ontosight.ai Synthetic compounds incorporating related fused pyrrole systems, such as pyrrolo[3,4-b]quinolines and pyrrolo[2,3-d]pyrimidines, have shown potent biological activities. nih.govresearchgate.net For instance, certain pyrrolo[2,3-d]pyrimidines exhibit significant cytotoxic activity against cancer cell lines and can act as potent inhibitors of crucial enzymes like VEGFR-2 kinase. nih.gov The synthesis of hybrid molecules combining the pyrrolo[3,4-b]quinoline core with other bioactive units is being explored as a strategy to combat antimicrobial resistance. researchgate.net

Table 1: Examples of Bioactive Fused Pyrrole Derivatives

Compound Class Core Structure Reported Biological Activity
Pyrrolo[2,3-d]pyrimidines Pyrrole fused to Pyrimidine Anticancer, VEGFR-2 Inhibition nih.gov
Pyrrolo[3,4-b]quinolines Pyrrole fused to Quinoline Antibacterial researchgate.net
Pyrrolopyrrole Derivatives Fused Pyrrole Rings Antimicrobial, Anticancer, Neurological Effects ontosight.ai

Rationale for Research Focus on 5-Boc-hexahydropyrrolo[3,4-b]pyrrole as a Synthetic Intermediate and Pharmaceutical Building Block

The focus on this compound in chemical research stems from its utility as a specialized molecular fragment, or "building block," for the synthesis of more complex molecules, particularly for pharmaceutical applications.

The rationale can be broken down into the contributions of its three main components:

The Hexahydropyrrolo[3,4-b]pyrrole Scaffold: This saturated bicyclic diamine core provides a rigid, three-dimensional framework. Such defined spatial arrangement of nitrogen atoms is highly desirable for creating ligands that can bind to specific biological targets with high affinity and selectivity. The scaffold itself is a valuable pharmacophore for introducing specific structural motifs into a final drug candidate.

The Boc Protecting Group: The "Boc" (tert-butyloxycarbonyl) group is a widely used protecting group in organic synthesis. It is attached to one of the nitrogen atoms in the scaffold, rendering it temporarily unreactive. This is crucial because the two nitrogen atoms in the hexahydropyrrolo[3,4-b]pyrrole core have similar reactivity. The Boc group allows chemists to selectively perform chemical reactions on the unprotected nitrogen atom without affecting the protected one. The Boc group is stable under many reaction conditions but can be easily removed under acidic conditions, allowing for subsequent chemical modifications at that site.

Role as a Synthetic Intermediate: The combination of the rigid scaffold and the Boc protecting group makes this compound an ideal synthetic intermediate or building block. Researchers can purchase or synthesize this compound and use it as a starting point for constructing larger, more complex molecules. For instance, a related isomer, cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole, is explicitly used as a pharmaceutical intermediate in the preparation of Bruton's tyrosine kinase (BTK) inhibitors for anticancer applications and in the synthesis of 6-heterocycloalkyl quinazoline (B50416) derivatives. chemicalbook.com This established use of a closely related isomer highlights the value of the Boc-protected hexahydropyrrolopyrrole family as versatile building blocks in drug discovery programs. alfachemch.com

Table 2: Properties of this compound

Property Value
Common Synonyms tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate cymitquimica.com
Molecular Weight 212.29 g/mol cymitquimica.com
State Liquid cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-5-12-9(8)7-13/h8-9,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGXZCRPVBPJTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCNC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70927674
Record name tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
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Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132414-81-4, 180975-51-3
Record name 1,1-Dimethylethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
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Record name tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
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Record name rac-tert-butyl (3aR,6aR)-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate
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Chemical Reactivity and Derivatization of the 5 Boc Hexahydropyrrolo 3,4 B Pyrrole Scaffold

Chemical Reactions of the Hexahydropyrrolo[3,4-b]pyrrole Core

The hexahydropyrrolo[3,4-b]pyrrole core, a fused bicyclic system of two pyrrolidine (B122466) rings, exhibits reactivity characteristic of saturated secondary amines. The key reactions of this core, particularly when one nitrogen is protected by a Boc group as in 5-Boc-hexahydropyrrolo[3,4-b]pyrrole, primarily involve the unprotected secondary amine at the 1-position.

The core can undergo a range of chemical transformations:

N-Substitution: The unprotected secondary amine is nucleophilic and readily reacts with various electrophiles. This includes N-alkylation with alkyl halides and N-acylation with reagents like sulfonyl chlorides and benzoyl chloride.

Oxidation: The nitrogen atoms in the scaffold can be oxidized to form the corresponding N-oxides using oxidizing agents such as hydrogen peroxide.

Reduction: While the core is already saturated, reduction conditions, for instance using palladium on activated charcoal with ammonium (B1175870) formate, are relevant when reducible functional groups are present on derivatives.

Deprotection: The Boc group at the 5-position is crucial for many synthetic strategies as it can be selectively removed under acidic conditions, revealing a second secondary amine for further functionalization.

The reactivity of the core is fundamental to its utility as a scaffold, allowing for the construction of a diverse library of more complex molecules. For instance, the core can be integrated into larger fused systems, as demonstrated by the synthesis of hexahydropyrrolo[3,4-b]pyrrole-fused quinolines. rsc.org

Strategies for Functionalization and Derivatization at Unprotected Nitrogen and Carbon Atoms

The functionalization of the this compound scaffold is primarily directed towards the unprotected nitrogen at the 1-position and, more challenging, the C-H bonds of the saturated carbon framework.

Functionalization at the Unprotected Nitrogen:

The most common strategy for derivatization is the reaction of the secondary amine at N-1 with a variety of electrophiles. This allows for the introduction of a wide range of substituents.

N-Acylation: This is a robust method for introducing carbonyl-containing moieties. For example, the scaffold can be acylated with carboxylic acids or their derivatives. In a documented downstream synthetic route, this compound is reacted with trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid to form the corresponding amide, a key step in the synthesis of certain bioactive molecules. ambeed.com

N-Alkylation: The introduction of alkyl groups is typically achieved using alkyl halides.

Reductive Amination: This two-step process, involving the formation of an imine with an aldehyde or ketone followed by reduction, is an effective method for creating more complex N-alkyl derivatives.

Functionalization at Carbon Atoms:

Direct functionalization of the C-H bonds of the saturated core is more complex but offers a powerful way to introduce substituents at positions other than the nitrogen atoms. While specific examples directly on the this compound scaffold are not extensively documented in readily available literature, strategies developed for analogous saturated N-heterocycles are highly relevant. These include:

α-Lithiation and Trapping: For related N-Boc protected heterocycles like piperazines, direct α-C–H lithiation using strong bases followed by trapping with an electrophile is an effective method to introduce substituents on the carbon adjacent to a nitrogen.

Photoredox Catalysis: This modern synthetic approach enables the activation of C-H bonds under mild conditions, often through the generation of radical intermediates, allowing for their arylation, alkylation, or other modifications.

The table below summarizes common derivatization reactions at the unprotected nitrogen atom.

Reaction TypeReagent ClassProduct TypeReference
N-AcylationCarboxylic Acids / Acyl ChloridesN-Acyl derivatives (Amides) ambeed.com
N-SulfonylationSulfonyl ChloridesN-Sulfonyl derivatives (Sulfonamides)
N-AlkylationAlkyl HalidesN-Alkyl derivatives

Regioselective and Stereoselective Functionalization of this compound

Achieving selectivity is a critical aspect when functionalizing the hexahydropyrrolo[3,4-b]pyrrole scaffold, which contains multiple reactive sites.

Regioselectivity:

The presence of the Boc protecting group at the 5-position is the primary strategy for achieving regioselectivity. By blocking one of the two nitrogen atoms, it directs reactions such as alkylation and acylation exclusively to the unprotected N-1 position.

If the Boc group were to be removed, creating the unsubstituted hexahydropyrrolo[3,4-b]pyrrole, the two secondary amine groups would have similar reactivity, posing a significant challenge for selective mono-functionalization. In such cases, controlling stoichiometry and reaction conditions would be crucial, though often leading to mixtures of products. For related aromatic pyrrole (B145914) systems, regioselective arylation has been achieved through selective halogenation followed by cross-coupling reactions, a strategy that could potentially be adapted to the saturated core. nih.gov

Stereoselectivity:

The hexahydropyrrolo[3,4-b]pyrrole core possesses multiple stereocenters, making stereocontrol in its derivatization a key consideration for the synthesis of specific stereoisomers, which is often critical for biological activity.

Substrate-Controlled Diastereoselectivity: The inherent chirality of the starting scaffold can influence the stereochemical outcome of reactions at or adjacent to the stereocenters.

Catalyst-Controlled Enantioselectivity: For C-H functionalization reactions, the use of chiral catalysts is a powerful strategy. For instance, dirhodium tetracarboxylate-catalyzed reactions of aryldiazoacetates with N-Boc-2,5-dihydro-1H-pyrrole (a related unsaturated analog) have been shown to proceed with high enantioselectivity and diastereoselectivity. nih.gov This highlights the potential for applying similar catalytic systems to achieve stereoselective C-H functionalization on the saturated hexahydropyrrolo[3,4-b]pyrrole core.

Mechanistic Investigations of Derivatization Reactions

Understanding the mechanisms of derivatization reactions is essential for optimizing conditions and predicting outcomes. While detailed mechanistic studies specifically for this compound are not abundant, the mechanisms for analogous reactions on related structures provide valuable insights.

Mechanism of N-Acylation:

The acylation of the unprotected secondary amine at N-1 follows a standard nucleophilic acyl substitution mechanism. The nitrogen atom's lone pair of electrons attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or a carboxylic acid activated with a coupling agent). This forms a tetrahedral intermediate, which then collapses, expelling the leaving group (e.g., chloride) to yield the final N-acylated product.

Mechanism of C-H Functionalization (by analogy):

Mechanisms for C-H functionalization of saturated amines often involve radical intermediates or organometallic species.

Photoredox Catalysis: In a typical photoredox cycle for C-H arylation of a related N-Boc protected piperazine, a photocatalyst, upon excitation by light, engages in a single electron transfer (SET) with the amine to form a radical cation. Subsequent deprotonation at the α-carbon generates an α-amino radical. This radical can then engage with an aryl partner, and further electron transfer steps complete the catalytic cycle to yield the α-arylated product.

Rhodium-Catalyzed Carbene Insertion: In the C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole, a rhodium catalyst reacts with a diazo compound to form a rhodium-carbene intermediate. nih.gov This electrophilic species then undergoes a C-H insertion reaction at the C2 position of the pyrroline (B1223166) ring. Computational studies have been used to rationalize the reactivity and selectivity of such processes. nih.gov

Mechanism of Fused-Ring System Formation:

The construction of more complex systems from the pyrrolo[3,4-b]pyrrole scaffold can involve cascade reactions. For example, the synthesis of pyrrolo[3,4-b]pyridin-5-ones can be achieved via a one-pot Ugi–Zhu three-component reaction coupled with a cascade sequence involving an aza-Diels–Alder cycloaddition, N-acylation, and aromatization. mdpi.comnih.gov The mechanism of the key cycloaddition step involves the formation of a diene and a dienophile which react to form the new six-membered ring.

Applications of 5 Boc Hexahydropyrrolo 3,4 B Pyrrole and Its Derivatives in Advanced Medicinal Chemistry

The Hexahydropyrrolo[3,4-b]pyrrole Scaffold as a Key Pharmacophore

The pyrrole (B145914) scaffold and its saturated derivatives, such as hexahydropyrrolo[3,4-b]pyrrole, are cornerstone heterocyclic motifs in the landscape of drug discovery. clinicaltrials.govresearchgate.net Found in a wide array of both natural and synthetic bioactive compounds, these five-membered nitrogen-containing rings serve as versatile pharmacophores, providing a structural basis for a vast library of lead compounds. clinicaltrials.gov The inherent properties of the hexahydropyrrolo[3,4-b]pyrrole scaffold, a fused bicyclic pyrrolidine (B122466) system, make it an attractive building block. Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for effective interaction with biological targets. nih.gov This structural rigidity can also favorably impact binding entropy upon interaction with a protein target.

The utility of this scaffold is broad, with derivatives showing potential as anticancer, antimicrobial, and neuroprotective agents. nih.gov Its application extends to the development of highly specific enzyme inhibitors, demonstrating its adaptability in targeting diverse protein families. clinicaltrials.gov The pyrrole nucleus is a key feature in numerous approved drugs, underscoring its pharmacological relevance and proven success in clinical applications. nih.govnih.gov Consequently, the hexahydropyrrolo[3,4-b]pyrrole framework is recognized as a "privileged scaffold," a molecular structure that is capable of binding to multiple, unrelated biological targets, making it a valuable starting point for the development of novel therapeutics.

Design and Synthesis of Novel Molecular Entities Utilizing the 5-Boc-hexahydropyrrolo[3,4-b]pyrrole Framework

The synthetic utility of the hexahydropyrrolo[3,4-b]pyrrole core is greatly enhanced by the use of protecting groups, with the tert-butoxycarbonyl (Boc) group being of primary importance. The resulting compound, this compound, is a key building block in medicinal chemistry. nih.gov The Boc group serves multiple functions: it stabilizes the amine functionality, increases the molecule's solubility in common organic solvents, and, most critically, it can be selectively removed under acidic conditions. nih.gov This allows for a modular approach to synthesis, where the core scaffold can be coupled with other fragments, followed by deprotection and subsequent functionalization of the newly liberated nitrogen atom. nih.gov

A variety of synthetic strategies have been developed to construct the hexahydropyrrolo[3,4-b]pyrrole ring system. One common approach involves a multi-step synthesis that culminates in the intramolecular cyclization of N-alkenyl tethered aldehydes with α-amino acids through the formation of azomethine ylides. nih.gov More advanced and efficient methods have also been reported. For instance, an innovative synthesis of novel hexahydropyrrolo[3,4-b]pyrrole-fused quinolines has been achieved through a sequential [3 + 2] cycloaddition reaction of azomethine ylides with maleimides, followed by an intramolecular lactamization cascade. youtube.com This highlights the versatility of the scaffold in creating complex, polycyclic systems with potential biological activity. youtube.com The ability to construct and selectively modify this framework is fundamental to its application in drug discovery, enabling the systematic exploration of structure-activity relationships (SAR).

Modulation of Specific Therapeutic Targets by Hexahydropyrrolo[3,4-b]pyrrole Derivatives

The structural features of the hexahydropyrrolo[3,4-b]pyrrole scaffold have been exploited to design inhibitors for a range of therapeutic targets implicated in various disease states.

Dipeptidyl peptidase-4 (DPP-4) is a well-established therapeutic target for the management of type 2 diabetes mellitus. youtube.commdpi.com This enzyme is responsible for the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis. nih.gov By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. mdpi.com

The design of DPP-4 inhibitors often involves the use of scaffolds that can mimic the proline residue of its natural substrates. youtube.com The pyrrolidine ring, a core component of the hexahydropyrrolo[3,4-b]pyrrole structure, is an excellent proline mimetic. nih.gov Research has demonstrated that pyrrolidine-based compounds can effectively inhibit DPP-IV. For example, a series of (S)-1-[(cyclohexylmethyl)glycyl]pyrrolidine-2-carbonitriles were synthesized and evaluated for their inhibitory activity against DPP-4. nih.gov These compounds serve as a clear precedent for the use of the pyrrolidine scaffold in developing potent and selective DPP-4 inhibitors for the treatment of metabolic disorders. nih.gov

Table 1: Pyrrolidine-based DPP-4 Inhibitors Note: Data for this table is based on research on pyrrolidine scaffolds as DPP-4 inhibitors, establishing a precedent for the closely related hexahydropyrrolo[3,4-b]pyrrole core.

CompoundStructureTargetRelevance
(S)-1-[(cyclohexylmethyl)glycyl]pyrrolidine-2-carbonitrilesGeneral structure incorporating a pyrrolidine-2-carbonitrile (B1309360) moietyDipeptidyl Peptidase-4 (DPP-4)Demonstrates the utility of the pyrrolidine scaffold, a key component of hexahydropyrrolo[3,4-b]pyrrole, for DPP-4 inhibition. nih.gov
VildagliptinStructure contains a pyrrolidine-2-carbonitrile moietyDipeptidyl Peptidase-4 (DPP-4)An approved drug that validates the pyrrolidine-2-carbonitrile pharmacophore for potent DPP-4 inhibition. youtube.com

The histamine (B1213489) H3 receptor (H3R) is a G protein-coupled receptor predominantly expressed in the central nervous system. google.com It acts as a presynaptic autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine. google.com It also functions as a heteroreceptor, modulating the release of other key neurotransmitters like acetylcholine (B1216132) and dopamine. nih.gov This central role in neurotransmission has made H3R antagonists and inverse agonists attractive candidates for treating neurological and psychiatric disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and narcolepsy. google.comnih.gov

The development of ligands for this receptor has involved the exploration of various heterocyclic scaffolds. Notably, a series of selective histamine H4 receptor antagonists were discovered based on an octahydropyrrolo[3,4-c]pyrrole (B1259266) core, which is a structural isomer of the hexahydropyrrolo[3,4-b]pyrrole framework. mdpi.com This demonstrates the suitability of the pyrrolo-pyrrole bicyclic system for interacting with histamine receptors. The design of these ligands often involves incorporating a basic amine "warhead" and other moieties to achieve high affinity and selectivity.

Table 2: Examples of Histamine H3 Receptor Antagonists Note: This table includes examples of H3R antagonists to illustrate the types of molecules targeting this receptor class, including those with related heterocyclic scaffolds.

Compound NameScaffold TypeSignificance
Amidine compound 20 (from study)Octahydropyrrolo[3,4-c]pyrroleA potent and selective histamine H4 receptor antagonist, demonstrating the utility of the pyrrolo-pyrrole scaffold for histamine receptor modulation. mdpi.com
PitolisantPiperidineAn approved H3 receptor inverse agonist for the treatment of narcolepsy, serving as a benchmark for H3R ligand development. google.com
ThioperamideImidazoleA classical H3 receptor antagonist used extensively in research.
ClobenpropitIsothioureaA highly potent H3 antagonist and H4 partial agonist.

Autotaxin (ATX) is a secreted enzyme that plays a critical role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA). nih.gov The ATX-LPA signaling pathway is implicated in a wide range of pathological processes, including cancer, fibrosis, and inflammation. Consequently, inhibiting ATX to reduce LPA production has become an important therapeutic strategy. nih.gov

A U.S. patent has disclosed a series of bicyclic compounds as potent inhibitors of autotaxin. nih.gov Among the claimed structures are derivatives built upon the hexahydropyrrolo[3,4-c]pyrrole scaffold. These compounds are designed to interact with the active site or allosteric sites of the ATX enzyme, thereby blocking its ability to convert lysophosphatidylcholine (B164491) (LPC) into LPA. nih.gov The patent provides specific examples of these inhibitors, showcasing the direct application of the hexahydropyrrolo[3,4-b]pyrrole isomeric core in developing novel therapeutics for ATX-mediated diseases. nih.gov

Table 3: Hexahydropyrrolo[3,4-c]pyrrole Derivatives as Autotaxin Inhibitors Source: Data derived from patent information describing novel autotaxin inhibitors.

Compound ExampleCore ScaffoldTherapeutic Target
((3aS,6aS)-5-(1H-benzo[d] nih.govnih.govyoutube.comtriazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(5-cyclopropyl-6-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl)methanoneHexahydropyrrolo[3,4-c]pyrroleAutotaxin (ATX) nih.gov
((3aS,6aS)-5-(1H-benzo[d] nih.govnih.govyoutube.comtriazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(5-cyclopropyl-6-(tetrahydrofuran-3-yloxy)pyridin-3-yl)methanoneHexahydropyrrolo[3,4-c]pyrroleAutotaxin (ATX) nih.gov
4-((3aR,6aS)-5-(5-cyclopropyl-6-(tetrahydro-2H-pyran-4-yloxy)nicotinoyl)octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)benzenesulfonamideOctahydropyrrolo[3,4-c]pyrroleAutotaxin (ATX) nih.gov

Inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a primary therapeutic approach for the symptomatic treatment of Alzheimer's disease and other neurological conditions characterized by cholinergic deficits. mdpi.com The search for new AChE inhibitors has led to the exploration of various molecular scaffolds that can effectively bind to the enzyme's active site.

Researchers have designed and synthesized hexahydrochromeno[4,3-b]pyrrole derivatives, noting that this tricyclic system is reminiscent of the hexahydropyrrolo[2,3-b]indole core of physostigmine (B191203), a classic AChE inhibitor. youtube.com This structural analogy proved fruitful, as the new compounds demonstrated significant AChE inhibitory activity. youtube.com One carbamate (B1207046) derivative in particular, 1-methyl-1,2,3,3a,4,9b-hexahydrochromeno(4,3-b)pyrrol-6-yl N-methylcarbamate, was found to be nearly as potent as physostigmine. youtube.com Further studies on other pyrrole-based compounds have shown that it is possible to achieve selective inhibition of the related enzyme butyrylcholinesterase (BChE) over AChE, which may be beneficial in different stages of Alzheimer's disease. For example, certain 1,3-diaryl-pyrrole derivatives displayed high selectivity for BChE, with one compound inhibiting the enzyme in a mixed competitive mode.

Table 4: Pyrrole-based Cholinesterase Inhibitors

Compound/SeriesScaffoldTarget(s)Key Finding
Hexahydrochromeno[4,3-b]pyrrole carbamatesHexahydrochromeno[4,3-b]pyrroleAChE, BChEA carbamate derivative (compound 4) was nearly as potent as physostigmine against AChE. youtube.com
1,3-diaryl-pyrrole derivatives (compounds 3o, 3p, 3s)1,3-diaryl-pyrroleBChE (selective over AChE)Showed selective BChE inhibition with IC50 values in the low micromolar range (1.71–5.37 µM).
Pyrrole-based hydrazide (vh0)Pyrrole-hydrazideMAO-B, AChEIdentified as a dual-acting inhibitor with moderate AChE inhibition (IC50 = 4.145 µM). mdpi.com

Exploration of Anticancer Activity

Derivatives of the hexahydropyrrolo[3,4-b]pyrrole core have demonstrated notable potential as anticancer agents. Research has shown that these compounds can impede the growth of cancer cells through mechanisms that include the induction of apoptosis and arrest of the cell cycle. The cytotoxic effects of various pyrrole derivatives have been evaluated against several human adenocarcinoma cell lines, including colon (LoVo), breast (MCF-7), and ovary (SK-OV-3). nih.gov

For instance, a series of pyrrolidone derivatives featuring a 3,4,5-trimethoxyphenyl moiety have been synthesized and assessed for their in vitro anticancer activity. mdpi.com Furthermore, certain pyrrole derivatives, such as MI-1 and D1, have been identified as inhibitors of key protein kinases like EGFR and VEGFR, which are implicated in cancer progression. nih.gov These compounds have been shown to form stable complexes with these receptors, suggesting a competitive inhibition mechanism. nih.gov

The antiproliferative potential of functionalized pyrrole scaffolds is significant, with some derivatives acting as potent protein kinase inhibitors. nih.gov The diverse substitution patterns on the pyrrolidine ring allow for the regulation of various cellular targets, leading to excellent anti-proliferative activities. nih.gov

Table 1: Anticancer Activity of Selected Pyrrole Derivatives

Compound/Derivative Class Mechanism of Action/Target Observed Effects Cell Lines Tested
Hexahydropyrrolo[3,4-b]pyrrole DerivativesInduction of apoptosis, cell cycle arrestInhibition of cancer cell growthNot specified in abstract
Pyrrolidone derivatives with 3,4,5-trimethoxyphenyl moietyNot specified in abstractIn vitro anticancer activityNot specified in abstract
MI-1 (a pyrrole derivative)Inhibition of EGFR and VEGFRForms stable complexes with receptors, induces apoptosisNot specified in abstract
D1 (a pyrrole derivative)Inhibition of EGFR and VEGFRForms stable complexes with receptors, induces apoptosisNot specified in abstract
Functionalized Pyrrole ScaffoldsProtein kinase inhibitionAntiproliferative activityNot specified in abstract
Pyrrolidine derivativesRegulation of various cellular targetsAnti-proliferative activitiesVarious cancer cell lines

Agonism and Antagonism of Serotonin (B10506) 5-HT Receptors

Derivatives of the pyrrolo-azepine scaffold, which shares structural similarities with the hexahydropyrrolo[3,4-b]pyrrole core, have been investigated for their activity at serotonin (5-HT) receptors. A series of 5-aminoalkylpyrrolo[3,2-c]azepine derivatives were synthesized and evaluated for their 5-HT2 receptor antagonist activity. nih.gov The nature of the substituent at the 8-position and the aminoalkyl group at the 5-position of the pyrrolo[3,2-c]azepine ring were found to be critical for this activity. nih.gov

One particular compound, 5-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-8-hydroxy-1-methyl-1,4,5,6,7,8-hexahydropyrrolo[3,2-c]azepin-4-one, demonstrated potent 5-HT2 receptor antagonist activity with high selectivity over other receptors. nih.gov The (-)-enantiomer of this compound was significantly more potent than the (+)-enantiomer. nih.gov In contrast, the isomeric pyrrolo[3,4-c]azepine derivative showed only weak 5-HT2 receptor antagonist activity. nih.gov

The modulation of 5-HT receptors is a key therapeutic strategy for a range of disorders. tocris.com For example, 5-HT1A receptor partial agonists like buspirone (B1668070) are used to treat anxiety, while 5-HT2 receptor antagonists such as ketanserin (B1673593) have been investigated for their antihypertensive effects. nih.gov 5-HT3 receptor antagonists are known to be effective in managing conditions like migraine and the visceral discomfort associated with irritable bowel syndrome. nih.gov

Table 2: Activity of Pyrrolo-Azepine Derivatives at 5-HT2 Receptors

Compound Structure Activity Key Findings
5-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-8-hydroxy-1-methyl- 1,4,5,6,7,8-hexahydropyrrolo[3,2-c]azepin-4-onePyrrolo[3,2-c]azepine derivativePotent 5-HT2 receptor antagonist(-)-enantiomer is significantly more potent. nih.gov
Isomeric pyrrolo[3,4-c]azepine derivativePyrrolo[3,4-c]azepine derivativeWeak 5-HT2 receptor antagonistIsomeric structure shows reduced activity. nih.gov

Inhibition of Glycosyltransferases

Development of Antibacterial Agents as Fluoroquinolone Analogs

The hexahydropyrrolo[3,4-b]pyrrole scaffold has shown promise in the development of new antibacterial agents. The molecular hybridization of fluoroquinolones with other active compounds is a recognized strategy to combat bacterial resistance. nih.gov The C-7 position of the fluoroquinolone core is a critical site for modification, where the introduction of a five- or six-membered nitrogen heterocycle, such as an aminopyrrolidine, can enhance activity, particularly against Gram-positive bacteria. nih.gov The structural features of this compound make it a suitable building block for incorporation at this position, potentially leading to the development of novel and potent fluoroquinolone analogs.

Inhibition of Protein Methyltransferases

Specific information regarding the use of this compound or its derivatives as inhibitors of protein methyltransferases is not present in the provided search results. This represents a potential area for future research and drug discovery efforts.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For derivatives of the hexahydropyrrolo[3,4-b]pyrrole scaffold, SAR exploration has been a key strategy in enhancing their biological profiles. nih.gov

In the development of novel CCR5 antagonists based on a hexahydropyrrolo[3,4-c]pyrrole core, SAR exploration of the lead template was pursued to improve pharmacokinetic properties. nih.gov Similarly, for pyrrolidine derivatives with anticancer activity, SAR studies have been instrumental in understanding how different substitution patterns on the pyrrolidine ring influence their ability to regulate various cellular targets and exert anti-proliferative effects. nih.gov

For hexahydrochromeno[4,3-b]pyrrole derivatives, which are analogs of physostigmine, SAR studies revealed that the position of the carbamate group significantly impacts acetylcholinesterase inhibitory activity. nih.gov A 6-carbamate derivative was found to be substantially more potent than the 7-carbamate and 8-carbamate analogs. nih.gov

Table 3: SAR Insights for Pyrrole-based Scaffolds

Scaffold Target Key SAR Findings
Hexahydropyrrolo[3,4-c]pyrroleCCR5SAR exploration of the lead template improved pharmacokinetic properties. nih.gov
Pyrrolidine DerivativesVarious cancer targetsDiverse substitution patterns regulate cellular targets and anti-proliferative activity. nih.gov
Hexahydrochromeno[4,3-b]pyrroleAcetylcholinesteraseThe position of the carbamate group is critical for inhibitory potency. nih.gov

Impact of Stereochemistry on Biological Activity and Pharmacological Profile

The significance of stereochemistry has been underscored in studies of various fused pyrrole systems. For instance, in the development of pyrrolo[2,1-f] nih.govresearchgate.netmdpi.comtriazine derivatives as anaplastic lymphoma kinase (ALK) inhibitors, the stereochemistry of substituents was found to be a strong determinant of in vivo activity. nih.gov Specifically, the trans-4-aryl-piperidine-3-ol derivative demonstrated superior activity in the inhibition of ALK autophosphorylation compared to its cis counterpart, highlighting the critical influence of the spatial arrangement on biological function. nih.gov

Further evidence of the profound impact of stereochemistry comes from studies on spiro-fused heterocyclic compounds incorporating a pyrrolo[3,4-a]pyrrolizine moiety, a structurally related scaffold. In a series of compounds synthesized for evaluation as potential antitumor agents, a distinct difference in activity was observed between diastereomers. It was found that spiroadducts with cis stereochemistry of the bridge-protons in the pyrrolo[3,4-a]pyrrolizine core were consistently more active. nih.gov One particular cycloadduct, 4a , exhibited significantly greater cytotoxicity against the K562 human erythroleukemia cell line than its diastereomer, 5a , with IC50 values of 1.9 µg/mL and 14.9 µg/mL, respectively. nih.gov This seven-fold difference in potency underscores the critical role of stereochemical configuration in the anticancer activity of these compounds. nih.gov

CompoundStereochemistryCell LineIC50 (µg/mL)
4a all cis bridge-protonsK5621.9 ± 0.2
5a diastereomer of 4aK56214.9 ± 0.5

Data sourced from a study on spiro-fused tryptanthrines and pyrrolo[3,4-a]pyrrolizines. nih.gov

Preclinical Investigations and Translational Potential in Drug Development

The journey of a drug candidate from the laboratory to the clinic is paved with rigorous preclinical investigations designed to assess its therapeutic potential, safety, and pharmacokinetic properties. Derivatives of the hexahydropyrrolo[3,4-b]pyrrole scaffold have been the subject of such studies, with several compounds showing promise in various therapeutic areas.

A notable example is the development of novel antagonists for the C-C chemokine receptor type 5 (CCR5), a key co-receptor for HIV entry into host cells. Starting from a high-throughput screening lead, a series of compounds based on the hexahydropyrrolo[3,4-c]pyrrole scaffold, an isomer of the [3,4-b] system, were synthesized and evaluated. nih.gov The research focused on improving the pharmacokinetic properties of the lead compound through systematic structure-activity relationship (SAR) exploration, leading to the identification of potent CCR5 antagonists with potential for development as anti-HIV agents. nih.gov

In the field of oncology, derivatives of the related pyrrolo[3,4-b]pyridin-5-one scaffold have been synthesized and evaluated for their cytotoxic effects against breast cancer cell lines. mdpi.com In one study, compound 1f was identified as having a potential cytotoxic effect, demonstrating the potential of this class of compounds in cancer therapy. mdpi.com

CompoundScaffoldTherapeutic AreaKey Finding
1f Pyrrolo[3,4-b]pyridin-5-oneOncologyPotential cytotoxic effect against breast cancer cell lines. mdpi.com
Not specifiedHexahydropyrrolo[3,4-c]pyrroleHIVPotent CCR5 antagonists with improved pharmacokinetic profiles. nih.gov

The translational potential of these compounds is further supported by in silico and in vitro ADME (absorption, distribution, metabolism, and excretion) studies, which are crucial for predicting the behavior of a drug in the human body. For instance, in the development of pyrrole derivatives as selective butyrylcholinesterase (BChE) inhibitors for potential use in Alzheimer's disease, promising compounds were subjected to ADME predictions to assess their drug-likeness. researchgate.net

Furthermore, in vivo studies in animal models are a critical step in preclinical development. For example, in a study of pyrrolo[2,3-d]pyrimidine derivatives as anti-proliferative agents, compounds that showed high activity in cell-based assays were further evaluated in murine models, where they demonstrated a reduction in tumor mass. nih.gov While this study does not involve the hexahydropyrrolo[3,4-b]pyrrole core directly, it exemplifies the pathway of preclinical investigation that derivatives of this scaffold would likely follow.

The collective evidence from these preclinical investigations highlights the significant translational potential of drugs derived from the this compound building block. The versatility of this scaffold allows for the development of compounds with diverse biological activities, and ongoing research continues to explore its potential in addressing a range of unmet medical needs.

Computational Chemistry and Theoretical Studies of 5 Boc Hexahydropyrrolo 3,4 B Pyrrole

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method that can accurately predict electronic structure and reactivity indices.

For 5-Boc-hexahydropyrrolo[3,4-b]pyrrole, DFT calculations would be employed to determine key electronic properties. The molecular structure would first be optimized to find its lowest energy geometry. Subsequent calculations would reveal the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. In studies of related Boc-protected compounds like 2-(tert-butoxycarbonyl-amino)-5-bromopyridine, DFT has been used to calculate these frontier orbitals to understand molecular reactivity and stability. nih.gov

Mulliken Atomic Charges: These calculations distribute the total electron density among the atoms in the molecule, providing insight into local electronic environments. For this compound, this would highlight the partial charges on the nitrogen and oxygen atoms, which are key sites for hydrogen bonding and other intermolecular interactions. nih.gov

Reactivity Descriptors: DFT can be used to calculate various descriptors that predict how the molecule will react. The electrostatic potential map, for example, visually shows electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack).

In a theoretical DFT study of this compound, one would expect the lone pairs on the nitrogen atoms and the carbonyl oxygen of the Boc group to significantly influence the molecule's electronic properties and serve as primary sites for intermolecular interactions.

ParameterDescriptionRelevance to this compound
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the propensity to donate electrons; likely localized around the nitrogen atoms.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the ability to accept electrons; relevant for reactions with nucleophiles.
HOMO-LUMO Gap The energy difference between HOMO and LUMO.A larger gap implies higher kinetic stability and lower chemical reactivity.
Mulliken Charges Partial charges assigned to each atom.Reveals the polarity of bonds and identifies potential sites for electrostatic interactions. The nitrogen and oxygen atoms would carry negative partial charges.
Electrostatic Potential 3D map of charge distribution.Visualizes electron-rich and electron-poor regions, predicting sites for non-covalent interactions like hydrogen bonding.

Conformational Analysis and Stereochemical Preferences of the Fused Ring System

Computational conformational analysis is essential for identifying the most stable three-dimensional structures and understanding the energy landscape of their interconversion. High-level computational methods are necessary because the energy differences between conformers can be very small. researchgate.net

Ring Pucker: For pyrrolidine (B122466) rings, substituents can strongly influence the preferred pucker. Studies on 4-substituted prolines have shown that a bulky tert-butyl group locks the ring into a specific conformation. nih.gov Similarly, the large tert-butyloxycarbonyl (Boc) group on the nitrogen of this compound would be expected to exert a strong steric influence, favoring conformations that minimize steric clash.

Cis/Trans Isomerism: The relative stability of the cis- and trans-fused isomers is a critical aspect. Computational modeling can predict the energy difference between these isomers. In related bicyclic systems, the cis-fused geometry is often found to be thermodynamically more stable. nih.gov

Amide Bond Rotation: The presence of the Boc group introduces a tertiary amide linkage. It is well-established that such amides can exhibit slow rotation around the C-N bond, potentially leading to a mixture of cis and trans conformers in solution, which could be modeled computationally. nih.gov

A thorough conformational search using methods like molecular mechanics followed by geometry optimization with higher-level quantum methods (like DFT) would be the standard approach. This would yield a set of low-energy conformers and their relative populations according to the Boltzmann distribution, providing a detailed picture of the molecule's stereochemical preferences.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target), typically a protein. These methods are central to drug discovery and design.

While specific targets for this compound are not defined, its scaffold is a common motif in medicinal chemistry. Derivatives of related fused pyrrole (B145914) systems have been investigated for various biological activities. nih.govresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. A docking algorithm samples numerous positions and orientations (poses) of the ligand in the protein's binding site and scores them based on intermolecular interactions like hydrogen bonds, electrostatic forces, and hydrophobic contacts. For this compound, the nitrogen atoms could act as hydrogen bond acceptors or donors (if protonated), and the Boc group could form hydrophobic interactions.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. An MD simulation calculates the motion of atoms in the system by solving Newton's equations of motion, providing a dynamic view of the binding. This can confirm the stability of key interactions, reveal conformational changes in the protein or ligand upon binding, and be used to calculate binding free energies. nih.gov Studies on diketopyrrolopyrrole-based materials have used MD to understand local structuring and aggregation, demonstrating the utility of this technique for analyzing how molecules interact and organize. rsc.orgresearchgate.net

Target ClassExample Protein TargetRationale for Pyrrolopyrrole Scaffold Interaction
Kinases Cyclin-dependent kinase 2 (CDK2), EGFRThe heterocyclic scaffold can mimic the purine (B94841) ring of ATP, forming key hydrogen bonds in the hinge region of the kinase active site. nih.gov
Proteases Cysteine Proteinases (e.g., Cathepsin K)The rigid bicyclic structure can serve as a peptidomimetic scaffold to position functional groups that interact with catalytic residues in the active site. nih.gov
Integrases HIV-1 IntegrasePyrrolopyridine scaffolds have been developed as inhibitors that chelate metal ions in the enzyme's active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. A QSAR model, once validated, can be used to predict the activity of new, unsynthesized molecules.

To build a QSAR model for derivatives of this compound, a dataset of analogs with measured biological activity against a specific target would be required. For each molecule in the series, a set of numerical descriptors would be calculated. These descriptors can be categorized as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Describing atomic connectivity.

Geometric (3D): Molecular volume, surface area, etc.

Physicochemical: LogP (lipophilicity), polarizability, dipole moment.

Quantum Chemical: HOMO/LUMO energies, atomic charges. mdpi.com

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are then used to build an equation that relates the descriptors to the activity. QSAR studies on pyrrole derivatives have successfully identified key descriptors influencing their activity. For instance, molar volume, surface tension, and hydrophobicity were found to be significantly correlated with the Lck kinase inhibition activity of a series of pyrrole compounds. nih.gov For pyrrolopyridinone derivatives, 3D-QSAR methods like CoMFA and CoMSIA have been used to create predictive models based on steric and electrostatic fields. researchgate.net

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, allowing researchers to study transition states and intermediates that are often difficult or impossible to observe experimentally. For reactions involving the synthesis or modification of the this compound scaffold, DFT calculations can be employed to map out the entire reaction energy profile.

Transition State Searching: By locating the transition state structure (a first-order saddle point on the potential energy surface) for each step of a proposed mechanism, the activation energy can be calculated. The step with the highest activation energy is the rate-determining step.

Intermediate Stability: The energies of any intermediates along the reaction pathway can be calculated to determine their stability and likelihood of being observed.

Stereoselectivity: In reactions that can produce multiple stereoisomers, computational methods can explain the observed selectivity. For example, DFT studies on the synthesis of pyrrolidines have been used to rationalize the stereochemical outcome by comparing the activation energies of the pathways leading to different products. nih.govwhiterose.ac.uk

For the synthesis of the hexahydropyrrolo[3,4-b]pyrrole core, which can involve complex multi-step processes like domino reactions or cycloadditions, computational analysis could clarify the sequence of events, the chemo- and stereoselectivity, and the role of catalysts. mdpi.comrsc.org It could also be used to study the mechanism of the Boc-protection step or its subsequent cleavage under acidic conditions.

Future Directions and Emerging Research Opportunities for 5 Boc Hexahydropyrrolo 3,4 B Pyrrole Research

Development of Highly Efficient and Sustainable Synthetic Methodologies

The demand for greener and more efficient chemical processes in the pharmaceutical industry is driving research into sustainable synthetic routes for key intermediates like 5-Boc-hexahydropyrrolo[3,4-b]pyrrole and its derivatives. Future research is focused on moving away from traditional, often multi-step and wasteful, syntheses towards more elegant and environmentally benign strategies.

Key opportunities in this area include:

Catalytic Systems: The development of novel catalysts is paramount. Research into iridium-catalyzed reactions, for example, has shown promise for the sustainable synthesis of pyrrole (B145914) heterocycles from simple starting materials like secondary alcohols and amino alcohols. nih.gov These methods often operate under mild conditions and tolerate a wide range of functional groups, which is highly advantageous. nih.gov Another approach involves using solid acid catalysts, such as silica (B1680970) sulfuric acid, which are heterogeneous, reusable, and promote eco-friendly reactions like multicomponent domino reactions for creating functionalized pyrrole derivatives. nih.govnih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and saving time. nih.govnih.gov The application of MCRs to the synthesis of pyrrolopyrrole scaffolds is a significant area for future exploration. These one-pot syntheses can rapidly generate libraries of diverse compounds for biological screening. nih.gov

Renewable Starting Materials: A major goal of sustainable chemistry is the use of renewable feedstocks. Future synthetic strategies will likely focus on utilizing bio-based starting materials, such as alcohols derived from renewable resources, to construct the pyrrolopyrrole core. nih.gov

The table below summarizes emerging sustainable synthetic approaches relevant to pyrrole scaffolds.

Synthetic StrategyCatalyst/Reagent ExampleKey Advantages
Catalytic Deoxygenative LinkageIridium ComplexUtilizes renewable alcohols, high functional group tolerance, mild conditions. nih.gov
Multicomponent Domino ReactionSilica Sulfuric Acid (SSA)Eco-friendly, efficient, uses a reusable heterogeneous catalyst. nih.gov
Green MCR ApproachesVarious recyclable catalystsHigh atom economy, reduced waste, operational simplicity. nih.gov

Exploration of Novel Biological Targets and Therapeutic Applications for Pyrrolopyrrole Scaffolds

The hexahydropyrrolo[3,4-b]pyrrole core is a "privileged scaffold," meaning it can serve as a basis for ligands targeting a variety of different biological receptors. While preliminary research has highlighted its potential in anticancer and antimicrobial applications, the full therapeutic scope of its derivatives is yet to be realized.

Emerging therapeutic areas and targets include:

Neurodegenerative Diseases: Derivatives of pyrrole scaffolds are being investigated for Alzheimer's disease. nih.gov One strategy involves the dual inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two enzymes implicated in the progression of the disease. nih.gov The hexahydrochromeno[4,3-b]pyrrole moiety, structurally related to the pyrrolopyrrole core, has been used to design potent AChE inhibitors. nih.gov

Oncology: The pyrrole scaffold is a cornerstone in the development of anticancer agents. nih.gov Derivatives have been shown to target tubulin polymerization, a critical process in cell division, making them attractive as antimitotic agents. mdpi.com Furthermore, the pyrrolopyrrole framework has been incorporated into inhibitors of cyclin-dependent kinases like CDK4/6, which are crucial for cancer cell growth and division. nih.gov

Inflammatory Diseases: Pyrrole-containing compounds, such as Ketorolac, are established non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Newer research on spiro pyrrolo[3,4-d]pyrimidine derivatives has identified potent and selective COX-2 inhibitors, a key target in inflammation. nih.gov

Infectious Diseases: The pyrrole and pyrrolidine (B122466) ring systems are present in various antibiotics and are known to have potential as anti-tubercular and antiviral agents, including against HIV-1. nih.gov

The following table details some biological targets for which pyrrolopyrrole-based scaffolds are being explored.

Therapeutic AreaBiological TargetExample Application/Compound Class
Neurodegenerative DiseaseAcetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B)Dual inhibitors for Alzheimer's Disease. nih.gov
OncologyTubulin, Cyclin-Dependent Kinase 4/6 (CDK4/6)Anticancer agents inhibiting cell division. nih.govmdpi.com
InflammationCyclooxygenase-2 (COX-2)Selective anti-inflammatory agents. nih.gov
Cholesterol ManagementHMG-CoA ReductaseLipid-lowering drugs like Atorvastatin. nih.gov
Protease InhibitionCysteine Proteases (e.g., Cathepsin K)Inhibitors for diseases involving tissue degradation. nih.gov

Integration of Advanced Derivatization Techniques for Tailored Pharmacophores

The versatility of the this compound scaffold lies in its capacity for extensive chemical modification. The Boc-protecting group allows for selective reactions at other positions, and its subsequent removal opens up the secondary amine for a wide array of substitutions. Future research will focus on more sophisticated derivatization strategies to precisely tailor pharmacophores for optimal target binding and desired physiological properties.

Key research directions include:

Scaffold Hopping and Hybridization: This involves combining the pyrrolopyrrole core with other known pharmacologically active fragments (privileged structures) to create hybrid molecules with novel or enhanced activity. mdpi.com For instance, fusing the pyrrolopyrrole system with quinoline (B57606) structures has been achieved through [3+2] cycloaddition reactions, creating new chemical entities for biological evaluation.

Structure-Activity Relationship (SAR) Guided Derivatization: Systematic modification of the scaffold, such as N-substitution with various alkyl halides or sulfonyl chlorides, allows for detailed SAR studies. This helps in understanding how different functional groups at specific positions influence biological activity. For example, studies on pyrrolopyrimidines have shown that halogenation at certain positions on the pyrrole ring can be beneficial for cytotoxic activity. mdpi.com

Conformationally Restricted Analogs: Designing more rigid structures can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity. The design of 5,5-bicyclic systems as rotationally restricted templates for enzyme inhibitors exemplifies this approach. nih.gov

Application of Artificial Intelligence and Machine Learning in Scaffold Design and Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of drugs based on scaffolds like this compound. nih.govijettjournal.org These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the design-make-test-analyze cycle. astrazeneca.com

Future applications of AI/ML in this context include:

Predictive Modeling: AI algorithms, particularly graph neural networks and deep learning models, can be trained on existing data to predict the physicochemical and biological properties of novel, un-synthesized pyrrolopyrrole derivatives. astrazeneca.comnih.gov This includes predicting absorption, distribution, metabolism, elimination (ADME), and toxicity, helping to prioritize the synthesis of candidates with a higher probability of success. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on the pyrrolopyrrole scaffold, optimized for binding to a specific biological target. These models learn the underlying rules of chemical structure and desired properties to propose novel candidates that chemists can then synthesize. nih.gov

Drug Repurposing: AI can screen libraries of existing drugs and compounds containing the pyrrolopyrrole scaffold against new biological targets, identifying potential new uses for old molecules. scienceopen.com This approach can significantly shorten the drug development timeline.

Reaction Prediction and Synthesis Planning: ML models can assist chemists by predicting the outcomes of chemical reactions and suggesting optimal synthetic pathways, which is particularly useful for planning complex derivatizations of the core scaffold.

The synergy between advanced synthetic chemistry, novel biological insights, and powerful computational tools promises a vibrant future for research into this compound and its derivatives, paving the way for the next generation of innovative therapeutics.

Q & A

Q. What are the common synthetic routes for 5-Boc-hexahydropyrrolo[3,4-b]pyrrole, and how are key intermediates characterized?

The synthesis typically involves lithiation-alkylation sequences and cyclization strategies . For example, a Boc-protected pyrrolidine precursor can undergo lithiation at the C-1 position, followed by alkylation with electrophiles (e.g., alkyl halides) to introduce substituents . Key intermediates are characterized using 1^1H/13^{13}C NMR to confirm regioselectivity and HRMS for molecular weight validation. Purification often employs column chromatography with gradients of ethyl acetate/hexanes or recrystallization from ethanol .

Q. How is the Boc-protecting group stability assessed during synthetic steps?

Stability is evaluated under acidic, basic, and thermal conditions. For instance, refluxing in methanol or treating with trifluoroacetic acid (TFA) in dichloromethane can test Boc deprotection. Monitoring via TLC (Rf shifts) and FTIR (loss of carbonyl stretches at ~1680 cm1^{-1}) confirms group integrity .

Q. What spectroscopic methods are critical for structural elucidation of this compound?

  • 1^1H NMR : Identifies proton environments (e.g., Boc methyl groups at ~1.4 ppm, pyrrolidine ring protons at 3.0–4.0 ppm).
  • 13^{13}C NMR : Confirms carbonyl carbons (Boc group at ~155 ppm) and sp3^3-hybridized carbons.
  • HRMS : Validates molecular formula (e.g., [M+H]+^+ for C14_{14}H23_{23}N2_2O2_2).
  • FTIR : Detects N-H stretches (~3300 cm1^{-1}) and Boc carbonyl bands .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the pyrrolo[3,4-b]pyrrole core be addressed?

Regioselectivity is controlled using directing groups or catalysts . For example, ruthenium-catalyzed cycloisomerization of alkynyl precursors can enforce 1,2-carbon migration, ensuring precise ring formation . Computational studies (DFT) predict reactive sites, guiding electrophilic substitution at electron-rich positions .

Q. What strategies mitigate side reactions (e.g., over-alkylation or ring-opening) during synthesis?

  • Low-temperature lithiation (−78°C) minimizes over-alkylation.
  • Protecting group optimization : Boc groups prevent N-H participation in side reactions.
  • Kinetic quenching : Rapid workup after alkylation (e.g., using aqueous NH4_4Cl) halts unintended pathways .

Q. How are catalytic methods applied to improve yield and sustainability?

Ruthenium catalysts enable atom-economical cyclizations (e.g., converting alkynyl chromenones to fused pyrroles with >80% yield) . Solvent-free conditions or green solvents (e.g., ethanol) reduce environmental impact .

Q. What computational tools aid in predicting reactivity or optimizing reaction conditions?

  • DFT calculations (Gaussian, ORCA): Model transition states for cyclization steps and predict activation energies.
  • Molecular docking : Screens for biological activity if the compound is a pharmacophore .

Q. How can contradictory spectral data (e.g., unexpected 1^11H NMR splits) be resolved?

  • Variable-temperature NMR : Resolves dynamic effects (e.g., rotameric Boc groups).
  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations and clarifies splitting patterns .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

MethodYield (%)Key AdvantageLimitationReference
Lithiation-alkylation60–75High regiocontrolSensitive to moisture
Ruthenium catalysis80–92Atom-economicalRequires inert conditions
Base-assisted cyclization65–88ScalableLimited to specific substrates

Q. Table 2. Troubleshooting Common Issues

IssueSolutionReference
Low cyclization yieldOptimize catalyst loading (5–10 mol%)
Boc deprotectionUse TFA/DCM (1:1 v/v) for 2–4 hrs
Impurity in NMRRecrystallize from ethanol/water

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